molecular formula C23H22F3NO5 B2961817 3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 773151-98-7

3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2961817
CAS No.: 773151-98-7
M. Wt: 449.426
InChI Key: JJIRJVSUANUCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a trifluoromethyl group at position 2, a 7-hydroxy group, a 3-(2-ethoxyphenoxy) substituent, and an 8-(pyrrolidin-1-ylmethyl) moiety. The ethoxyphenoxy group contributes electron-donating properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c1-2-30-17-7-3-4-8-18(17)31-21-19(29)14-9-10-16(28)15(13-27-11-5-6-12-27)20(14)32-22(21)23(24,25)26/h3-4,7-10,28H,2,5-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIRJVSUANUCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its antioxidant properties, supported by relevant data and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈F₃NO₃
  • Molecular Weight : 366.3 g/mol
  • LogP : 4.2 (indicating lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 8
  • Rotatable Bonds : 4 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives, including our compound of interest. The compound was tested against various human cancer cell lines, specifically:

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
MCF-76.40 ± 0.269.18 ± 1.12
A-54922.09 ± 0.2615.06 ± 1.08

The results indicate that the compound exhibits significant cytotoxicity against both MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, outperforming Doxorubicin in terms of potency against MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways that promote cell survival and proliferation. Molecular docking studies have suggested favorable binding interactions with key proteins involved in cancer cell metabolism and survival .

Antioxidant Activity

In addition to its anticancer properties, the compound also demonstrates notable antioxidant activity. It was evaluated using several assays, including DPPH radical scavenging, hydrogen peroxide scavenging, and total antioxidant capacity (TAC). The results indicated that the compound effectively neutralizes free radicals, thereby potentially reducing oxidative stress in cells .

Synthesis and Evaluation

The synthesis of this chromone derivative was achieved through a series of reactions involving appropriate precursors, yielding high purity products (up to 96%). The biological evaluation included both in vitro cytotoxicity assays and antioxidant activity tests, confirming the dual action of the compound .

Comparative Studies

Comparative studies with other chromone derivatives have shown that modifications in the chemical structure significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxic potential while maintaining favorable pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Features

Key structural variations among analogs occur at positions 3 and 8:

Compound Name/ID Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3-(2-ethoxyphenoxy) Pyrrolidin-1-ylmethyl Not provided Ethoxy group, pyrrolidine ring
773152-53-7 3-(2-ethoxyphenoxy) (4-Methylpiperazinyl)methyl 478.46 Piperazine ring with methyl group
307507-19-3 3-(2-Chlorophenyl) (4-Methylpiperidinyl)methyl Not provided Chlorine substituent, methylpiperidine
7-hydroxy-3-(3-methoxyphenoxy)... 3-(3-Methoxyphenoxy) (2-Methylpiperidinyl)methyl Not provided Methoxy group, methylpiperidine
846062-69-9 3-(4-Chlorophenyl) (4-(2-Hydroxyethyl)piperazinyl)methyl Not provided Chlorophenyl, hydroxyethyl group
5,7-Dihydroxy-... (11a) 2-(4-Methoxyphenyl) Thiomorpholinomethyl Not provided Thiomorpholine (sulfur-containing ring)

Key Observations:

  • Position 3: Substitutions vary from electron-donating (ethoxy, methoxy) to electron-withdrawing (chlorophenyl) groups. The ethoxyphenoxy group in the target compound may enhance π-π stacking compared to chlorophenyl analogs .
  • Position 8: Piperidine, piperazine, and pyrrolidine derivatives differ in ring size and substituents. The hydroxyethyl group in increases hydrophilicity, while thiomorpholine in introduces sulfur-based polarity.
2.3. Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group increases logP values across all analogs. The ethoxyphenoxy group (target compound) is more lipophilic than methoxy () or hydroxyethylpiperazinyl () derivatives.
  • Solubility: Pyrrolidine and piperazine rings (target compound, ) may improve aqueous solubility compared to thiomorpholine () or methylpiperidine ().
2.4. Structural Analysis Tools
  • X-ray Crystallography: SHELXL () is widely used for refining chromen-4-one structures, enabling precise bond-length and angle comparisons .
  • Visualization: ORTEP-3 () aids in comparing molecular conformations, such as the orientation of the ethoxyphenoxy group relative to the chromenone core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.